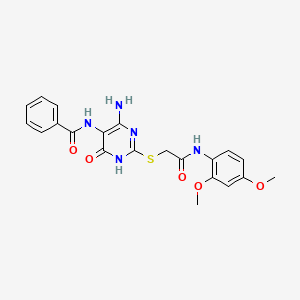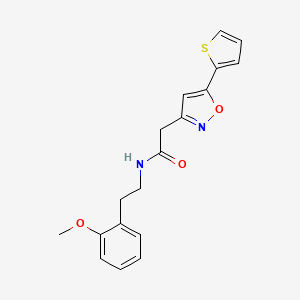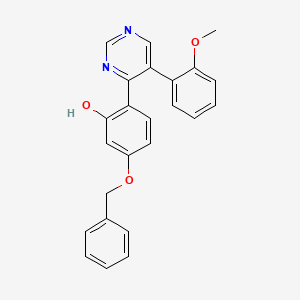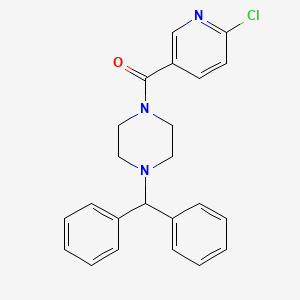
(4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone, also known as 4-BMC, is a synthetic cathinone that belongs to the β-keto amphetamine family. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. The compound was first synthesized in the early 21st century and has since been used for scientific research purposes.
作用機序
The exact mechanism of action of (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This, in turn, produces the characteristic stimulant effects of the drug.
Biochemical and physiological effects:
(4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone produces a range of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine, which leads to feelings of euphoria and increased energy. Prolonged use of the drug can lead to addiction, tolerance, and withdrawal symptoms.
実験室実験の利点と制限
One advantage of using (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone in lab experiments is that it produces consistent and predictable effects, which makes it a useful tool for studying the mechanisms of action of other drugs. However, one limitation is that its psychoactive effects may interfere with the interpretation of results, especially in behavioral studies.
将来の方向性
There are several future directions for research on (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone. One area of interest is the development of new drugs that target the same mechanisms of action as (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone but with fewer side effects. Another area of research is the use of (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone as a tool to study the effects of psychoactive drugs on the brain in animal models. Additionally, there is a need for more research on the long-term effects of (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone use on the brain and behavior.
In conclusion, (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It has been used extensively in scientific research as a tool to study the effects of psychoactive drugs on the brain. The exact mechanism of action of (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. It produces a range of biochemical and physiological effects in the body, including increased heart rate, blood pressure, and body temperature. There are several future directions for research on (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone, including the development of new drugs that target the same mechanisms of action and the use of (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone as a tool to study the effects of psychoactive drugs on the brain.
合成法
The synthesis of (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone involves the reaction between 4-benzhydrylpiperazine and 6-chloropyridine-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, including reduction, cyclization, and condensation. The final product is obtained in the form of a white powder.
科学的研究の応用
(4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone has been used extensively in scientific research as a tool to study the effects of psychoactive drugs on the brain. It acts as a potent stimulant that affects the central nervous system and produces feelings of euphoria, increased energy, and heightened alertness. Researchers have used (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone to study the mechanisms of action of other drugs such as amphetamines and cathinones.
特性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O/c24-21-12-11-20(17-25-21)23(28)27-15-13-26(14-16-27)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,22H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVHBYAUKFUPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate](/img/structure/B2764333.png)
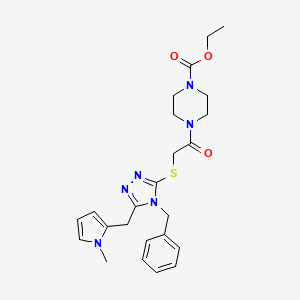
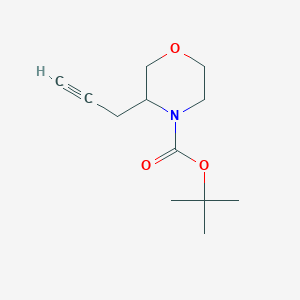

![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2764341.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid](/img/structure/B2764342.png)
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2764344.png)
![2-[8-(4-Chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2764345.png)
![6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2764346.png)
